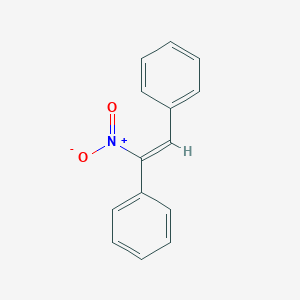

alpha-Nitrostilbene

Vue d'ensemble

Description

Alpha-nitrostilbene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to stilbene, which is known for its E-Z isomerization, and the addition of a nitro group adds to its reactivity and the complexity of its behavior in chemical reactions.

Synthesis Analysis

The synthesis of alpha-nitrostilbene derivatives has been explored in the literature. For instance, a general methodology for the preparation of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals, which are structurally related to alpha-nitrostilbene, has been reported. This process involves the condensation of (hetero)aromatic aldehydes with 2-nitroethanol to yield E-isomers of beta-(hetero)aryl-alpha-hydroxymethyl-alpha,beta-unsaturated-nitroalkenes. These intermediates are then oxidized using hypervalent iodine to obtain alpha-nitro-alpha,beta-enals as E-Z mixtures in solid form .

Molecular Structure Analysis

The molecular structure of alpha-nitrostilbene derivatives has been characterized by NOE and X-ray studies, revealing that these compounds have a planar arrangement of the (hetero)aryl-vinyl unit and the formyl and nitro groups both in solid form and in solution. This planarity is associated with high dipole moments. The C=C and C=O double bonds in these compounds are s-cis-oriented, which corresponds to the most stable conformer as computed by DFT .

Chemical Reactions Analysis

Alpha-nitrostilbene and its derivatives exhibit varied stability and can undergo solvent-dependent thermal-promoted and photopromoted E-Z interconversion. The kinetics of reactions involving alpha-nitrostilbene derivatives, such as the reaction of beta-methoxy-alpha-nitrostilbene with cyanamide, have been studied, showing that the anionic form of cyanamide is the reactive species. Despite the high reactivity of both the alpha-nitrostilbene derivative and the cyanamide anion, no S(N)V intermediate was detected, which suggests an unusual reaction pathway or mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-nitrostilbene derivatives are influenced by their molecular structure. The planar arrangement and the s-cis orientation of the double bonds contribute to their color and high dipole moments. These properties, along with their ability to undergo E-Z isomerization, make them interesting targets for further research and potential applications in various fields, including material science and organic synthesis .

Applications De Recherche Scientifique

-

Pharmaceuticals and Material Chemistry

- Stilbenes have gained remarkable significance in pharmaceutical as well as material chemistry .

- They have a diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus and tyrosine kinase inhibitors .

- The synthetic approaches for the syntheses of stilbene scaffold and related structures have been covered over the last 30 years .

- The results of these syntheses have led to the creation of important molecules with diverse applications in the field of pharmaceutics and material science .

-

Photorelaxation Pathways

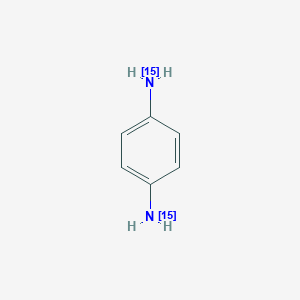

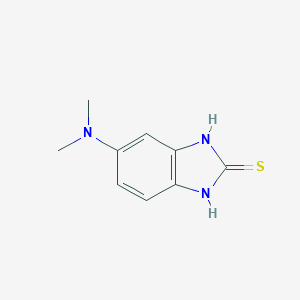

- The photorelaxation pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS) upon S1 excitation have been studied .

- Multi-state n-electron valence state second order perturbation theory (MS-NEVPT2) was utilized to reveal these pathways .

- Within the interwoven networks of five S1/S0 and three T2/T1 conical intersections (CIs), and three S1/T2, one S1/T1 and one S0/T1 intersystem crossings (ISCs), those competing nonadiabatic decay pathways play different roles in trans-to-cis and cis-to-trans processes .

- The results of this study provide valuable insights into the photorelaxation pathways of DANS .

-

Nonlinear Optics

- 4-(N, N-dimethylamino)-4′-nitrostilbene (DANS) is a typical example of the so-called “push–pull” chromophore, which has electron donor (D) and acceptor (A) groups simultaneously .

- In recent decades, DANS has attracted great interest for its applications in nonlinear optics (NLO) as second-harmonic generators and waveguide electro-optical modulators .

-

Antiviral Strategies

-

Synthetic Approaches

-

Microplastics Detection

Safety And Hazards

Safety measures for handling alpha-Nitrostilbene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

[(Z)-2-nitro-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFBVYLHLLTNLI-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Nitrostilbene | |

CAS RN |

1215-07-2 | |

| Record name | Stilbene, alpha-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

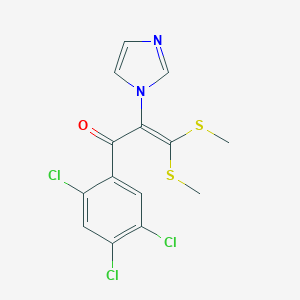

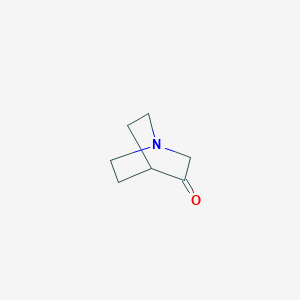

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)